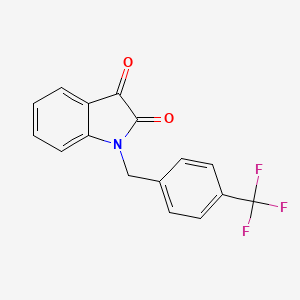
1-(4-Trifluoromethylbenzyl)isatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Trifluoromethylbenzyl)isatin is a derivative of isatin, a versatile heterocyclic compound known for its wide range of biological and pharmacological activities Isatin itself is an indole derivative first obtained by Erdman and Laurent in 1841 as an oxidation product of indigo dye
Preparation Methods
The synthesis of 1-(4-Trifluoromethylbenzyl)isatin involves several steps, starting with the preparation of isatin derivatives. One common method is the Sandmeyer reaction, which involves the cyclization of α-formyl amides in the presence of pyridinium chlorochromate (PCC) under air . . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-(4-Trifluoromethylbenzyl)isatin undergoes various chemical reactions, including:
Oxidation: The isatin moiety can be oxidized to form oxindoles, which are valuable intermediates in drug synthesis.
Reduction: Reduction reactions can convert the carbonyl group of isatin to hydroxyl groups, forming hydroxyindoles.
Substitution: . Common reagents used in these reactions include PCC for oxidation, sodium borohydride for reduction, and benzyl halides for substitution.
Scientific Research Applications
1-(4-Trifluoromethylbenzyl)isatin has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethylbenzyl)isatin involves multiple molecular targets and pathways:
Antiviral Activity: The compound inhibits viral replication by targeting viral enzymes and proteins.
Anticancer Activity: It exerts anticancer effects by inhibiting tyrosine kinases, cyclin-dependent kinases, and caspases, leading to apoptosis of cancer cells.
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and inhibits bacterial enzymes.
Comparison with Similar Compounds
1-(4-Trifluoromethylbenzyl)isatin can be compared with other isatin derivatives and similar compounds:
Properties
Molecular Formula |
C16H10F3NO2 |
|---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]indole-2,3-dione |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-7-5-10(6-8-11)9-20-13-4-2-1-3-12(13)14(21)15(20)22/h1-8H,9H2 |
InChI Key |
OPPBIMDPCPZQQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















